4-((6-Methylquinolin-4-yl)oxy)aniline
Description
Significance of the Quinoline (B57606) Heterocyclic System as a Foundational Scaffold
Broad Relevance of Quinoline Derivatives in Modern Chemical Synthesis and Medicinal Chemistry
Quinoline and its derivatives are cornerstones of modern medicinal chemistry, demonstrating a vast spectrum of pharmacological activities. orientjchem.org This versatile scaffold is present in numerous clinically significant drugs and is a focal point of drug discovery research. nih.gov The range of biological activities associated with quinoline derivatives is extensive, including antimalarial, antibacterial, anticancer, antifungal, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netorientjchem.org
In synthetic chemistry, the quinoline nucleus serves as a versatile building block. Its fused aromatic system can be functionalized at various positions, allowing chemists to systematically modify its steric and electronic properties to achieve desired therapeutic effects or material characteristics. nih.gov The nitrogen atom in the ring imparts basicity and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. The synthetic accessibility of the quinoline core, through numerous named reactions, further enhances its utility in creating diverse chemical libraries for screening and development. nih.gov Consequently, quinoline derivatives are not only integral to pharmaceuticals but also find applications in agrochemicals, dyes, and materials science.
Historical Context and Evolution of Quinoline Chemistry in Academic Inquiry
The history of quinoline is rooted in 19th-century organic chemistry. It was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. The elucidation of its double-ring structure, comprising a benzene (B151609) and pyridine (B92270) ring, marked a significant step in understanding heterocyclic aromatic compounds.
The development of synthetic routes to the quinoline core was a major focus of early synthetic chemistry. Seminal contributions include:
Skraup Synthesis: One of the oldest and most famous methods, it involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.com
Combes Synthesis: This method produces 2,4-disubstituted quinolines from the acid-catalyzed condensation and cyclization of anilines and β-diketones. pharmaguideline.com
Conrad-Limpach Synthesis: Involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines (4-quinolinones). pharmaguideline.com
Friedländer Synthesis: A condensation reaction between a 2-aminobenzaldehyde (B1207257) or ketone and a compound containing an α-methylene group, offering a straightforward route to substituted quinolines. pharmaguideline.com
These classical methods, along with modern advancements, have solidified the quinoline scaffold's position as a fundamental and highly accessible heterocycle in academic and industrial research. wikipedia.org
Structural Analysis of 4-((6-Methylquinolin-4-yl)oxy)aniline as a Specific Quinoline-Aniline Conjugate
This compound is a distinct molecule that conjugates a substituted quinoline ring with an aniline moiety through an ether linkage. The core structure is a quinoline ring with a methyl group substitution at the 6-position of the benzene portion of the heterocycle. The ether oxygen is attached to the 4-position of the quinoline ring, which, in turn, connects to the 4-position of a phenylamine (aniline) ring.
This specific arrangement results in a molecule with several key structural features: the rigid, planar quinoline system, the flexible ether linkage, and the nucleophilic amino group on the aniline ring. While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its physicochemical properties can be predicted using computational models.
Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.29 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 49.4 Ų |
Current Research Landscape and Academic Focus on Quinoline-Oxyaniline Class of Compounds
The broader class of compounds characterized by a quinoline ring linked to a phenylamine via an ether bridge—the quinoline-oxyaniline scaffold—is an area of active investigation in medicinal chemistry. This structural motif is recognized as a valuable pharmacophore for designing targeted therapeutic agents, particularly kinase inhibitors.
Research has shown that molecules incorporating this scaffold can function as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that are often dysregulated in diseases like cancer. For instance, the 4-phenoxy-quinoline core is a key structural element in a class of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. In these compounds, the quinoline-oxyaniline framework acts as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase and blocking its activity.
The academic focus is often on the synthesis of libraries of these derivatives, where substitutions on both the quinoline and aniline rings are systematically varied to establish structure-activity relationships (SAR). orientjchem.org This research aims to optimize potency, selectivity, and pharmacokinetic properties, highlighting the importance of the quinoline-oxyaniline class as a template for the development of novel targeted therapies.
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(6-methylquinolin-4-yl)oxyaniline |
InChI |
InChI=1S/C16H14N2O/c1-11-2-7-15-14(10-11)16(8-9-18-15)19-13-5-3-12(17)4-6-13/h2-10H,17H2,1H3 |
InChI Key |
SLGHJMUFOWORKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
Medicinal Chemistry and Biological Activity Investigations of Quinoline Oxyaniline Systems
Quinoline-Containing Compounds as Privileged Pharmacophores in Drug Development
The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is widely regarded as a "privileged" structure in medicinal chemistry. bohrium.comnih.govnih.gov This designation stems from the ability of the quinoline nucleus to serve as a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity. bohrium.comeurekaselect.com Its structural rigidity, combined with the capacity for functionalization at various positions, allows for the synthesis of diverse chemical libraries. This synthetic accessibility and the broad spectrum of biological activities have solidified the quinoline motif's importance in the development of new therapeutic agents. nih.govnih.gov Many quinoline-based compounds have been successfully developed into clinically used drugs, highlighting the scaffold's significance. bohrium.combiointerfaceresearch.com
The pharmacological diversity of quinoline derivatives is extensive, with compounds exhibiting a wide range of therapeutic effects. nih.govwisdomlib.org This versatility has driven significant research into synthesizing and evaluating new analogs for various medical applications. nih.gov The biological potential of the quinoline system has been proven through the successful introduction of numerous drugs into the market. biointerfaceresearch.com
Key biological activities associated with quinoline derivatives include:
Anticancer: Many quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. nih.govbiointerfaceresearch.comwisdomlib.org Their mechanisms often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival. nih.goveurekaselect.com
Antimicrobial: The quinoline scaffold is the basis for several antibacterial and antifungal agents. biointerfaceresearch.comnih.govresearchgate.net These compounds can combat a range of pathogens, including multidrug-resistant strains. wisdomlib.org
Antimalarial: Historically, quinoline derivatives like quinine (B1679958) and chloroquine (B1663885) have been central to the treatment of malaria. biointerfaceresearch.com Research continues to explore new quinoline-based compounds to overcome drug resistance. nih.govresearchgate.net
Anti-inflammatory: Certain quinoline derivatives possess significant anti-inflammatory properties, making them candidates for treating inflammatory disorders. nih.govbiointerfaceresearch.com
Anticonvulsant: The quinoline nucleus has been incorporated into molecules designed to manage seizures and other neurological conditions. biointerfaceresearch.comnih.gov
Cardiovascular: Some quinoline compounds have been investigated for their effects on the cardiovascular system, including antihypertensive activity. biointerfaceresearch.comnih.gov
In Vitro Assessment of Biological Target Engagement and Mechanism of Action Studies
Understanding how a compound interacts with its biological targets is fundamental to drug development. For quinoline-oxyaniline systems, in vitro assessments are crucial for elucidating their mechanism of action and confirming target engagement. These studies typically involve a battery of biochemical and cell-based assays designed to measure the compound's effect on specific enzymes, receptors, and cellular processes.
Enzyme inhibition assays are a primary tool for identifying the molecular targets of potential drug candidates. By measuring the ability of a compound to inhibit the activity of a specific enzyme, researchers can determine its potency and selectivity. This information is vital for optimizing lead compounds and understanding their therapeutic potential and possible side effects.
The quinoline-oxyaniline scaffold is a key feature in many potent tyrosine kinase inhibitors (TKIs). nih.gov Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these enzymes is a common feature in many cancers, making them important therapeutic targets. researchgate.netijmphs.com
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. bohrium.comresearchgate.net Quinoline derivatives have been extensively developed as VEGFR-2 inhibitors. researchgate.net For instance, a series of novel quinoline and isatin (B1672199) derivatives demonstrated strong in vitro inhibition of VEGFR-2 with IC₅₀ values in the nanomolar range. tandfonline.comnih.govtandfonline.com Another study reported a quinoline derivative with a VEGFR-2 IC₅₀ of 1.38 µM. mdpi.com
PDGFR Inhibition: Platelet-Derived Growth Factor Receptors (PDGFRs) are another class of tyrosine kinases involved in cell growth and angiogenesis. A series of 3-substituted quinoline derivatives were tested for their ability to inhibit PDGFR tyrosine kinase activity, with the most potent compounds showing IC₅₀ values of less than or equal to 20 nM. nih.gov Another study described a new series of quinoline ether inhibitors that potently and selectively inhibit PDGFRα and PDGFRβ in the low nanomolar range. nih.gov
c-Met Inhibition: The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), plays a role in tumor development and metastasis. nih.govnih.gov Several quinoline-based small molecules have been identified as c-Met inhibitors. researchgate.netwikipedia.org For example, a series of 4-(2-fluorophenoxy) quinoline derivatives were modeled and evaluated for their c-Met kinase inhibition potential. nih.gov Compounds like cabozantinib, which contains a quinoline-oxy core structure, are known c-Met inhibitors. nih.govresearchgate.net
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Quinoline and Isatine Derivatives | VEGFR-2 | 76.64 - 175.50 | tandfonline.comtandfonline.com |
| 3-Substituted Quinoline Derivatives | PDGFR | ≤ 20 | nih.gov |
| Quinoline Ether Inhibitors | PDGFRα/β | Low Nanomolar | nih.gov |
| 3,6-disubstituted quinoline | c-Met | 9.3 | researchgate.net |
Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation. nih.gov The inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes. nih.gov While structurally distinct from the quinoline-oxyaniline core, related quinolone and quinazoline (B50416) scaffolds have been successfully incorporated into HDAC inhibitors. nih.govscilit.com For example, a series of quinolone-based compounds with a hydroxamic acid zinc-binding group were evaluated for pan-HDAC inhibitory activity. nih.gov Similarly, numerous quinazoline-based hydroxamic acids have been developed as potent HDAC inhibitors, with some showing selectivity for specific isoforms like HDAC6. mdpi.commdpi.com
| Compound Class | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Quinazoline-based hydroxamic acid | HDAC6 | 4 | mdpi.com |
| Quinazoline-based hydroxamic acid (Compound 5o) | HDAC6 | 400 | mdpi.com |
| 2-aminobenzamide derivative with quinazolinone cap | HDAC6 | 40,000 | mdpi.com |
The cytochrome bc1 complex (also known as complex III) is a critical component of the mitochondrial respiratory chain, responsible for ATP generation. mdpi.com Inhibition of this complex disrupts cellular energy production, leading to cell death, which makes it an attractive target for antifungal and antimalarial agents. mdpi.comnih.gov Certain quinoline derivatives, such as n-nonyl quinoline N-oxide (NQNO), have been identified as inhibitors of the cytochrome bc1 complex. nih.govnih.gov These inhibitors typically target either the quinol oxidation (Qo) site or the quinone reduction (Qi) site within the complex, competing with the natural substrate, ubiquinone. mdpi.comnih.gov The structural basis for this inhibition has been studied through crystallography, revealing how these molecules bind within the active sites. nih.gov
Cellular Efficacy and Antiproliferative Activity
The quinoline-oxyaniline scaffold is a key structural motif in a variety of compounds investigated for their potential as anticancer agents. The electronic and structural properties of this system allow for interactions with various biological targets, leading to a range of cellular effects, including cytotoxicity against cancer cells.
Derivatives of the quinoline-oxyaniline core have demonstrated notable antiproliferative activity across a spectrum of human cancer cell lines. While specific data for 4-((6-Methylquinolin-4-yl)oxy)aniline is not extensively detailed in the reviewed literature, related 4-anilinoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects.
For instance, a series of 4-anilino-2-phenylquinoline derivatives showed significant cell growth inhibition. nih.gov Notably, compounds such as 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline exhibited potent cytotoxicity against a panel of 60 cancer cells, with mean GI50 values in the low micromolar range. nih.gov This suggests that substitutions on both the quinoline and aniline (B41778) rings play a crucial role in modulating the antiproliferative activity. The presence of a hydrogen-bonding accepting group on the 4-anilino moiety was identified as being important for cytotoxicity. nih.gov
In another study, 4-anilinoquinolinylchalcone derivatives were synthesized and assessed for their antiproliferative activities against human liver (Huh-7) and breast (MDA-MB-231) cancer cell lines. nih.gov These compounds generally exhibited low cytotoxicity against normal human lung cells (MRC-5), indicating a degree of selectivity for cancer cells. nih.gov One derivative, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, was particularly effective against breast cancer cells. nih.gov
Furthermore, certain 7-chloro-4-anilino-quinoline amide derivatives have been evaluated for their in vitro cytotoxic activity against human hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines. asianpubs.org Specific compounds within this series demonstrated potent activity, with IC50 values in the low microgram per milliliter range against HepG2 and MCF-7 cell lines. asianpubs.org
The following table summarizes the cytotoxic activities of some representative quinoline-oxyaniline and related anilinoquinoline derivatives.
| Compound | Cell Line | Activity (GI50/IC50) | Reference |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 | 0.94 µM | nih.gov |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | MDA-MB-231/ATCC | 0.04 µM | nih.gov |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | SF-295 | <0.01 µM | nih.gov |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | MDA-MB-231 | Potent Cytotoxicity | nih.gov |
| A 7-chloro-4-anilino-quinoline amide derivative (5g) | HepG2 | 2.09 µg/mL | asianpubs.org |
| A 7-chloro-4-anilino-quinoline amide derivative (5g) | MCF-7 | 4.63 µg/mL | asianpubs.org |
Antimycobacterial Activity against Mycobacterium tuberculosis Strains and Related Pathogens
The quinoline core is a well-established pharmacophore in the development of antimicrobial agents, including those effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. Various derivatives of quinoline-oxyaniline and related structures have been investigated for their antimycobacterial potential.
Research into novel 4-anilinoquinolines has identified compounds with significant inhibitory activity against M. tuberculosis. nih.gov Key structural features, such as a benzyloxy aniline and a 6,7-dimethoxy quinoline ring, were found to be important for anti-tuberculosis activity. nih.gov For example, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine was identified as a potent inhibitor with a minimum inhibitory concentration (MIC90) in the range of 0.63-1.25 µM. nih.gov These compounds demonstrated limited toxicity in a human skin fibroblast cell line, suggesting a favorable selectivity profile. nih.gov
A separate line of investigation focused on novel 4-alkoxyquinolines, which have shown promising antimycobacterial activities with MIC values ranging from 12.32 µM to 0.03 µM against the M. tuberculosis H37Rv strain. acs.org These studies highlight the potential of modifying the linker between the quinoline core and the aniline moiety to optimize antimycobacterial potency. acs.org The lead molecules from this class are believed to target the cytochrome bc1 complex. acs.org
The table below presents the antimycobacterial activity of selected quinoline derivatives.
| Compound | Strain | Activity (MIC) | Reference |
| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) | M. tuberculosis | 0.63-1.25 µM | nih.gov |
| A series of 4-alkoxyquinolines (8a–w) | M. tuberculosis H37Rv | 0.03-12.32 µM | acs.org |
| A simplified 2-(quinolin-4-yloxy)acetamide | M. tuberculosis | 0.3 µM | nih.gov |
Exploration of Other Receptor-Mediated Activities (e.g., β-adrenergic modulation)
While the primary focus of research on quinoline-oxyaniline systems has been on their anticancer and antimicrobial properties, the versatile nature of the quinoline scaffold allows for its exploration in other therapeutic areas, including the modulation of receptor-mediated pathways.
There is currently a lack of specific research directly investigating the β-adrenergic modulation of this compound. However, the broader class of quinoline derivatives has been associated with a wide range of biological activities, and it is plausible that certain members could interact with G-protein-coupled receptors such as β-adrenergic receptors. The modulation of β-adrenergic receptor signaling is a key mechanism in cardiovascular and neurological functions. nih.gov The interaction of small molecules with these receptors can be complex, involving either direct binding to the orthosteric site or allosteric modulation. nih.gov Further investigation would be required to determine if this compound or its derivatives possess any significant activity at β-adrenergic or other receptor systems.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Elucidation of Structural Determinants for Biological Efficacy in 4-((6-Methylquinolin-4-yl)oxy)aniline Analogs
The biological efficacy of this compound analogs is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. SAR studies have revealed that the quinoline (B57606) scaffold serves as a critical pharmacophore, with its ability to participate in various non-covalent interactions within biological targets. The nitrogen atom in the quinoline ring, for instance, can act as a hydrogen bond acceptor, a key interaction for the activity of many kinase inhibitors.
In related quinoline derivatives, it has been observed that the nature and position of substituents on the quinoline and aniline (B41778) rings dramatically affect their biological profiles. For instance, in a series of 4-anilinoquinoline derivatives, modifications at various positions led to significant changes in their antitumor activities.
Table 1: Impact of Quinoline and Aniline Substitutions on Biological Activity in Analogous Series
These findings from structurally related compounds suggest that a systematic exploration of substituents on both the quinoline and aniline moieties of this compound is essential for elucidating the key structural determinants of its biological efficacy.
Systemic Modifications of the Quinoline Moiety and their Impact on Activity
Systematic modifications of the quinoline moiety in this compound analogs have been a focal point of SAR studies. The position and nature of substituents on the quinoline ring can profoundly influence the compound's interaction with its biological target.
The methyl group at the 6-position is of particular interest. While specific studies on this exact compound are limited, research on other quinoline-based molecules indicates that small alkyl groups at this position can enhance binding affinity through hydrophobic interactions. Furthermore, the electronic effect of the methyl group can modulate the basicity of the quinoline nitrogen, which in turn can affect hydrogen bonding interactions.
In broader studies of quinoline derivatives, substitutions at positions 5, 7, and 8 have also been shown to be critical for activity. For example, the introduction of methoxy (B1213986) groups at the 6- and 7-positions has been a common strategy in the development of potent kinase inhibitors. These groups can form additional hydrogen bonds and improve the solubility and pharmacokinetic properties of the compounds.
Table 2: Effect of Quinoline Ring Substitutions on Kinase Inhibitory Activity in a Related Series
These examples underscore the importance of a detailed exploration of the substitution pattern on the quinoline ring to optimize the biological activity of this compound analogs.
Rational Variation of the Aniline Substituents and the Oxy Linkage
In related 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline series, it has been demonstrated that the introduction of small electron-withdrawing groups, such as halogens, on the aniline ring can enhance potency. These groups can participate in halogen bonding or alter the pKa of the aniline nitrogen, which can be crucial for certain biological interactions. Conversely, bulky substituents on the aniline ring are often detrimental to activity, likely due to steric hindrance.
Table 3: Influence of Aniline Ring Substituents on Receptor Binding Affinity in a Model System
The rational design of this compound analogs therefore requires careful consideration of the electronic and steric effects of substituents on the aniline ring, as well as the nature of the linkage between the two aromatic systems.
Development of Design Principles for Potency, Selectivity, and Desired Biological Profiles
For enhancing potency:
Hydrogen Bonding: The quinoline nitrogen is a key hydrogen bond acceptor. Modifications that enhance its basicity without introducing steric clash can improve potency.
Hydrophobic Interactions: The 6-methyl group and other lipophilic substituents on the quinoline ring can engage in hydrophobic interactions within the target's binding pocket.
Electronic Effects: Small electron-withdrawing groups on the aniline ring often lead to increased potency.
For improving selectivity:
Target-Specific Interactions: Introducing substituents that can form specific interactions with residues unique to the target enzyme can significantly enhance selectivity. For example, a substituent capable of forming a hydrogen bond with a non-conserved amino acid in the target kinase.
Conformational Constraint: Modifying the linker or introducing cyclic structures can restrict the conformational freedom of the molecule, favoring a bioactive conformation that is specific for the intended target.
For achieving desired biological profiles:
Physicochemical Properties: Fine-tuning lipophilicity and polarity through the introduction of appropriate functional groups is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Stability: Blocking potential sites of metabolism, for instance, by introducing fluorine atoms, can improve the metabolic stability and in vivo half-life of the compounds.
The application of these design principles, often aided by computational modeling and structural biology, allows for a more rational and efficient approach to the development of novel this compound analogs with improved therapeutic potential.
Computational Chemistry and Molecular Modeling for 4 6 Methylquinolin 4 Yl Oxy Aniline Research
Molecular Docking Investigations for Ligand-Target Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the binding mechanisms of potential drug candidates with their protein targets. In the context of quinoline (B57606) derivatives, which are often investigated as kinase inhibitors, docking studies are essential for elucidating key binding interactions within the ATP-binding pocket of these enzymes.
Research on compounds structurally related to 4-((6-Methylquinolin-4-yl)oxy)aniline has demonstrated the utility of this approach. For instance, docking studies on 4-anilinoquinazoline (B1210976) derivatives, which share a similar pharmacophore, have been performed to understand their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ijcce.ac.ir These studies reveal that the quinazoline (B50416) core can fit into the ATP-binding site, forming critical hydrogen bonds with key amino acid residues like Met769 and Thr766. nih.gov
Similarly, derivatives of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline have been docked into the active site of FMS-like tyrosine kinase 3 (FLT3), an important target in acute myeloid leukemia. nih.govresearchgate.net These computational analyses help to rationalize the structure-activity relationships (SAR) observed in biological assays, providing a structural basis for the compounds' potency. The binding energy, a key output of docking simulations, provides an estimate of the binding affinity between the ligand and the target.
| Analog Compound/Derivative | Target Protein | Key Findings from Docking Studies | Reported Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 4-Anilinoquinazoline Derivative (8a) | EGFR | Binds to the ATP-binding site. | -6.39 | ijcce.ac.ir |
| 4-Anilinoquinazoline Derivative (8a) | VEGFR-2 | Shows effective binding in the ATP pocket. | -8.24 | ijcce.ac.ir |
| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline Derivatives | FLT3 | Analysis performed to determine the possible binding mode with the target. | Not Specified | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. These methods are grounded in the principles of quantum mechanics and can accurately predict various molecular attributes.
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. mdpi.com It is utilized to calculate the electronic structure of molecules, enabling the optimization of their three-dimensional geometries and the prediction of spectroscopic properties. researchgate.net For quinoline-based compounds, DFT calculations can determine bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's preferred conformation. Furthermore, DFT can be used to compute vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to validate the computational model. researchgate.net The method also allows for the calculation of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap suggests that the molecule is more reactive and polarizable. nih.gov This analysis is vital for understanding the potential of a compound like this compound to participate in chemical reactions and biological interactions. Calculations on related aniline (B41778) derivatives show how substitutions on the aromatic ring can modulate these electronic properties. thaiscience.info
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. | Indicates the molecule's tendency to donate electrons in charge-transfer interactions. |
| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. | Indicates the molecule's tendency to accept electrons, crucial for binding to biological targets. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.govaimspress.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on the conformational changes, flexibility, and stability of the complex. nih.gov
For a compound like this compound bound to a target kinase, MD simulations can be used to:
Assess the stability of the binding pose obtained from docking.
Analyze the persistence of key interactions (e.g., hydrogen bonds) over the simulation period.
Investigate the role of water molecules in mediating ligand-protein interactions.
Calculate the binding free energy, which is a more rigorous estimate of binding affinity than docking scores.
These simulations are computationally intensive but provide invaluable insights into the dynamic nature of molecular recognition, helping to refine the design of inhibitors with improved residence time and efficacy. nih.gov
In Silico Screening Methodologies and Virtual Library Design for Novel Derivatives
The scaffold of this compound serves as an excellent starting point for the discovery of novel therapeutic agents through in silico screening and virtual library design. Computer-Aided Drug Discovery (CADD) methods enable the rapid evaluation of large chemical databases to identify new molecules with a high probability of binding to a specific target. ijcce.ac.ir
Virtual screening can be performed using two main approaches:
Ligand-Based Virtual Screening: This method uses the structure of a known active compound, such as the 4-((quinolin-4-yl)oxy)aniline core, to search for other molecules with similar structural or physicochemical properties.
Structure-Based Virtual Screening: This approach utilizes the 3D structure of the target protein. Large libraries of compounds are docked into the active site, and molecules are ranked based on their predicted binding affinity and fit.
Following virtual screening, promising hits can be used as building blocks for designing a focused virtual library of novel derivatives. By systematically modifying different parts of the parent molecule (e.g., the methyl group on the quinoline ring or substitutions on the aniline ring), researchers can computationally explore a vast chemical space to identify derivatives with optimized potency, selectivity, and pharmacokinetic properties before committing to chemical synthesis.
Applications As Versatile Chemical Intermediates and Advanced Molecular Scaffolds
Role of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (a closely related analog) as a Key Intermediate in Pharmaceutical Synthesis
The compound 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline serves as a crucial intermediate in the synthesis of several significant pharmaceutical compounds. Its structural framework, combining a dimethoxyquinoline core with a reactive aniline (B41778) group, makes it an ideal precursor for the elaboration of more complex molecules with therapeutic potential.
One of the most prominent applications of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline is in the production of the multi-tyrosine kinase inhibitor, Cabozantinib. chemicalbook.comtdcommons.org Cabozantinib is utilized in the treatment of certain types of cancer, and its synthesis relies on the availability of high-purity 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline as a starting material. The aniline functional group of this intermediate provides a reactive site for the subsequent coupling reactions necessary to build the final drug molecule.
Beyond its role in the synthesis of Cabozantinib, this versatile intermediate has been employed in the development of other potential therapeutic agents. Researchers have utilized 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline as a foundational scaffold to synthesize novel inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in the treatment of acute myeloid leukemia (AML). nih.gov By modifying the aniline group with various side chains, scientists have been able to generate a series of compounds with potent inhibitory activity against FLT3. nih.gov
The following table summarizes the key pharmaceutical applications of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline as a chemical intermediate.
| Target Drug/Therapeutic Agent | Therapeutic Area | Role of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline |
| Cabozantinib | Oncology (e.g., Medullary Thyroid Cancer, Renal Cell Carcinoma) | Key starting material for the synthesis of the final active pharmaceutical ingredient. chemicalbook.comtdcommons.org |
| FLT3 Inhibitors | Oncology (Acute Myeloid Leukemia) | Foundational scaffold for the synthesis of a series of potent FLT3 inhibitors. nih.gov |
| c-Met Inhibitors | Oncology | Core structure for the development of novel inhibitors of the c-Met tyrosine kinase. nih.gov |
Utility in the Construction of Diverse Compound Libraries for Drug Discovery
The concept of molecular scaffolds is central to modern drug discovery, providing a core structure from which a multitude of derivatives can be synthesized to create a compound library. The 4-((quinolin-4-yl)oxy)aniline framework, including the 6-methyl and 6,7-dimethoxy substituted analogs, is an exemplary scaffold for this purpose. The inherent structural features of this scaffold, such as the rigid quinoline (B57606) ring system and the synthetically tractable aniline moiety, allow for systematic modifications to explore the chemical space and identify compounds with desired biological activities.
The generation of compound libraries from this scaffold is a key strategy in lead optimization and structure-activity relationship (SAR) studies. For instance, in the development of FLT3 inhibitors, two series of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives were synthesized, effectively creating a focused library to probe the structural requirements for potent inhibition. nih.gov This approach enables medicinal chemists to systematically alter different parts of the molecule and observe the corresponding changes in biological activity, leading to the identification of more potent and selective drug candidates.
Similarly, the 4-anilinoquinoline scaffold has been used to generate libraries of compounds targeting other protein kinases, such as the c-Met receptor. nih.gov By synthesizing a series of 6,7-dimethoxy-4-anilinoquinolines with various substituents on the aniline ring, researchers have been able to identify potent c-Met inhibitors. nih.gov This highlights the utility of the core scaffold in generating a diverse set of molecules for screening against different biological targets.
The following table outlines the key features of the 4-((quinolin-4-yl)oxy)aniline scaffold that make it suitable for the construction of compound libraries.
| Feature | Description | Relevance to Drug Discovery |
| Rigid Core | The quinoline ring system provides a defined three-dimensional structure. | Constrains the conformation of the molecule, which can lead to higher affinity and selectivity for the target protein. |
| Synthetically Tractable | The aniline group is a versatile functional handle for a variety of chemical transformations. | Allows for the facile introduction of a wide range of substituents and side chains, leading to a diverse library of compounds. |
| Privileged Scaffold | The quinoline motif is present in numerous biologically active compounds. | Increases the likelihood of identifying new derivatives with therapeutic potential. |
| Modifiable Periphery | Substitutions can be made on both the quinoline ring and the aniline moiety. | Enables fine-tuning of the physicochemical and pharmacological properties of the compounds. |
Development of Specialized Chemical Probes and Imaging Agents
The quinoline ring system is known for its inherent fluorescent properties, which makes quinoline-based compounds attractive candidates for the development of chemical probes and imaging agents. ambeed.com These tools are invaluable in biomedical research for visualizing and studying biological processes at the molecular level. While specific examples of 4-((6-Methylquinolin-4-yl)oxy)aniline or its dimethoxy analog being developed into commercialized probes are not extensively documented, the structural scaffold possesses the necessary attributes for such applications.
The development of fluorescent probes often involves conjugating a fluorophore (in this case, the quinoline scaffold) to a recognition element that can selectively bind to a biological target of interest. The aniline group of 4-((quinolin-4-yl)oxy)aniline provides a convenient attachment point for such recognition elements. By chemically modifying this group, it is possible to create derivatives that can, for example, bind to specific enzymes, receptors, or other biomolecules. nih.gov
The general principles of designing fluorescent probes based on quinoline scaffolds include:
Target Recognition: Introducing a moiety that specifically interacts with the biological target.
Signal Transduction: Ensuring that the binding event leads to a detectable change in the fluorescence properties of the quinoline core (e.g., an increase or decrease in intensity, a shift in wavelength).
The potential for developing imaging agents from this scaffold is an active area of research. The ability to visualize the distribution and activity of therapeutic targets in real-time is a powerful tool in both basic research and clinical diagnostics.
Future Directions and Emerging Research Perspectives
Innovations in Green Chemistry Approaches for 4-((6-Methylquinolin-4-yl)oxy)aniline Synthesis
Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions, hazardous solvents, and costly catalysts, leading to significant environmental and economic drawbacks. acs.org In response, the field is shifting towards green chemistry, focusing on developing environmentally benign and efficient synthetic protocols. ijpsjournal.comacs.org For the synthesis of this compound, which involves the crucial formation of a C-O ether linkage, future research is exploring several innovative strategies.
Key green chemistry approaches applicable to the synthesis of quinoline-oxyaniline derivatives include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. researchgate.net Microwave irradiation in green solvents like water or ethylene (B1197577) glycol offers an energy-efficient alternative to conventional heating. researchgate.net
Nanocatalysis: The use of nanocatalysts, such as those based on copper, iron, or zinc oxides, provides high catalytic activity, selectivity, and the potential for recovery and reuse over multiple cycles. acs.orgnih.gov For the C-O coupling step, copper-based nanocatalysts are particularly promising. nih.gov
Solvent-Free Reactions: Mechanochemistry, which involves conducting reactions by grinding solids together without a solvent, represents a highly sustainable approach. researchgate.net Iodine-mediated mechanochemical oxidative annulation has been successfully used for synthesizing polysubstituted quinolines and could be adapted for this scaffold. researchgate.net
Use of Green Solvents: Replacing hazardous organic solvents with water, glycerol, or ionic liquids is a central tenet of green chemistry. nih.gov Water, in particular, is an ideal solvent for many reactions catalyzed by nanoparticles. nih.gov
| Green Chemistry Approach | Key Advantages | Potential Application in Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, energy efficiency. researchgate.net | Acceleration of the C-O bond formation between 4-chloro-6-methylquinoline (B97876) and 4-aminophenol (B1666318). |
| Nanocatalysis (e.g., Copper NPs) | High efficiency, reusability, reduced waste. acs.orgnih.gov | Catalyzing the Ullmann-type C-O coupling reaction under milder conditions. acs.org |
| Mechanochemistry | Solvent-free, high atom economy, simple procedure. researchgate.net | Solid-state synthesis of the quinoline core or the final ether linkage. |
| Aqueous Media Synthesis | Environmentally benign, safe, low cost. nih.gov | Performing the synthesis in water, potentially with a phase-transfer catalyst or nanocatalyst. nih.gov |
Identification of Novel Biological Targets for Quinoline-Oxyaniline Derivatives
While quinoline derivatives are known to interact with a range of biological targets—from inhibiting heme polymerization in malaria parasites to modulating kinase activity in cancer—the full spectrum of their molecular interactions remains to be elucidated. huji.ac.ilnih.govnih.gov Future research will focus on identifying and validating novel biological targets for this compound and its analogues to uncover new therapeutic applications and understand their mechanisms of action.
One promising approach is functional proteomics, which uses chemical probes to identify protein-drug interactions directly in complex biological samples. nih.gov For instance, by immobilizing a quinoline compound on a matrix, researchers can capture and identify its binding partners from cell lysates, as has been done to identify aldehyde dehydrogenase (ALDH) and NAD(P)H dehydrogenase (quinone) 2 (QR2) as selective targets for some quinolines. nih.gov
Other key research avenues include:
Kinase Profiling: Many quinoline derivatives function as kinase inhibitors. nih.govnih.gov Screening this compound against a broad panel of kinases can identify specific targets involved in cell signaling pathways related to cancer or inflammatory diseases. Derivatives of the closely related 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.govresearchgate.net
In Silico Target Prediction: Computational methods, including reverse docking and pharmacophore modeling, can screen the entire human proteome to predict potential binding proteins for a given small molecule. nih.gov This can generate hypotheses for subsequent experimental validation.
Phenotypic Screening: Testing the compound in various disease-relevant cellular or organismal models can reveal unexpected therapeutic effects. Subsequent target deconvolution studies can then identify the molecular mechanism responsible for the observed phenotype.
| Potential Target Class | Examples | Therapeutic Relevance |
|---|---|---|
| Protein Kinases | FLT3, c-Met, VEGFR, EGFR. nih.govnih.gov | Oncology, Angiogenesis, Inflammatory Diseases. nih.govnih.gov |
| Dehydrogenases | ALDH, QR2. nih.gov | Metabolic Diseases, Oxidative Stress. nih.gov |
| Parasitic Enzymes | Heme Polymerase. huji.ac.ilnih.gov | Infectious Diseases (e.g., Malaria). huji.ac.il |
| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV. nih.gov | Bacterial Infections. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for this Class of Compounds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify promising candidates, and optimize chemical structures for enhanced activity and better pharmacokinetic profiles. nih.govcam.ac.uk For the quinoline-oxyaniline class of compounds, AI and ML offer powerful tools for rational drug design.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models that correlate the structural features of quinoline-oxyaniline derivatives with their biological activity. nih.govmdpi.com These models can then predict the potency of novel, unsynthesized analogues, guiding chemists to prioritize the most promising compounds. mdpi.com
Virtual Screening: Deep learning models can rapidly screen massive virtual libraries of compounds to identify those likely to bind to a specific biological target. nih.govjsr.org This in silico approach drastically reduces the time and cost associated with high-throughput screening. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning from existing chemical data, these models can generate novel quinoline-oxyaniline derivatives optimized for high target affinity and drug-like properties.
ADMET Prediction: AI tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. ijprajournal.com This helps to identify and eliminate compounds with unfavorable profiles before significant resources are invested.
Exploration of Multi-target Directed Ligands and Hybrid Molecules Incorporating the Quinoline-Oxyaniline Scaffold
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. nih.gov This has led to a growing interest in polypharmacology—the concept of designing single molecules that can modulate multiple targets simultaneously. nih.gov The quinoline-oxyaniline scaffold is an excellent starting point for developing multi-target directed ligands (MTDLs) and hybrid molecules. researchgate.netresearchgate.net
The design strategy involves covalently linking the quinoline-oxyaniline pharmacophore with another bioactive molecule to create a single hybrid compound. mdpi.com This approach aims to combine the therapeutic effects of both parent molecules, potentially leading to synergistic activity, reduced side effects, and a lower likelihood of drug resistance. mdpi.com
Examples of potential hybrid strategies include:
Quinoline-Kinase Inhibitor Hybrids: Combining the quinoline-oxyaniline core with another known kinase-binding fragment could yield dual inhibitors targeting different nodes in a signaling cascade, a promising strategy for cancer therapy.
Quinoline-Chalcone Hybrids: Chalcones are known for their anti-inflammatory and anticancer properties. biointerfaceresearch.com A hybrid molecule could possess dual activities, making it a candidate for treating inflammation-related cancers.
Quinoline-Metal Chelator Hybrids: For neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis is implicated, hybridizing the quinoline scaffold with a metal-chelating moiety (like that found in 8-hydroxyquinoline) could create a therapeutic that also addresses oxidative stress. plos.org
Quinoline-Antimicrobial Hybrids: To combat drug-resistant bacteria, the quinoline-oxyaniline scaffold could be linked to other antibacterial agents to create hybrids with multiple mechanisms of action. researchgate.net
This modular approach allows for the rational design of novel therapeutics tailored to complex disease biology, representing a vibrant and promising future for research on the quinoline-oxyaniline scaffold. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-((6-Methylquinolin-4-yl)oxy)aniline, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from 4-methoxyaniline or quinoline precursors. For example, a condensation reaction between 6-methylquinoline-4-carbaldehyde and 4-aminophenol under mild acidic conditions (e.g., acetic acid) yields the target compound. Optimization strategies include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Reactions performed at 60–80°C balance yield and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >85% purity .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on quinoline ring protons (δ 8.5–9.0 ppm) and aniline NH₂ (δ 5.2–5.5 ppm). Methoxy groups appear as singlets near δ 3.8–4.0 ppm.
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 293.12 [M+H]⁺).
- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. ORTEP-3 visualizes molecular packing .
Q. What are the primary chemical reactions (e.g., oxidation, substitution) observed in this compound, and how do reaction conditions influence product distribution?
- Methodological Answer :
- Oxidation : The aniline group oxidizes to nitroso or quinone derivatives under strong oxidizing agents (e.g., KMnO₄). Reaction pH (acidic vs. basic) dictates product selectivity.
- Substitution : Electrophilic substitution at the quinoline 4-position occurs with halogens (Br₂/FeCl₃) or nitro groups (HNO₃/H₂SO₄). Steric hindrance from the methyl group at position 6 directs regioselectivity.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the quinoline ring to tetrahydroquinoline derivatives. Monitor reaction progress via TLC to avoid over-reduction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?
- Methodological Answer : Discrepancies often arise from assay variability. Strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays (e.g., MIC values) and MTT assays for cytotoxicity.
- Control compounds : Compare with known standards (e.g., ciprofloxacin for antimicrobial activity).
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line specificity or bacterial strain resistance .
Q. What computational methods (e.g., DFT, molecular docking) are effective in predicting the mechanism of action and optimizing derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, the electron-rich quinoline ring participates in charge-transfer interactions.
- Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., DNA gyrase for antimicrobial activity). Use PyMOL to visualize binding poses and identify key residues (e.g., hydrogen bonds with Arg1216 in EGFR kinase) .
Q. How can crystallographic data (e.g., twinning, high-resolution structures) improve refinement accuracy for this compound?
- Methodological Answer :
- Twinning analysis : Use SHELXD to deconvolute overlapped reflections in twinned crystals.
- High-resolution data (≤1.0 Å) : Apply anisotropic displacement parameters (ADPs) in SHELXL to model thermal motion accurately.
- Validation tools : Check R₁/Rfree gaps (<5%) and Platon’s ADDSYM to detect missed symmetry .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
